1,1'-[(2-Ethylhexyl)azanediyl]bis{3-[(2-ethylhexyl)oxy]propan-2-ol}
Description
1,1'-[(2-Ethylhexyl)azanediyl]bis{3-[(2-ethylhexyl)oxy]propan-2-ol} is a branched diol derivative containing two 2-ethylhexyl groups linked via an azanediyl (NH) bridge. Each 2-ethylhexyl chain is further substituted with a propan-2-ol moiety through an ether linkage. This structure confers amphiphilic properties, balancing lipophilic (2-ethylhexyl chains) and hydrophilic (diol and amine groups) characteristics.
Properties
CAS No. |
252868-33-0 |
|---|---|
Molecular Formula |
C30H63NO4 |
Molecular Weight |
501.8 g/mol |
IUPAC Name |
1-(2-ethylhexoxy)-3-[[3-(2-ethylhexoxy)-2-hydroxypropyl]-(2-ethylhexyl)amino]propan-2-ol |
InChI |
InChI=1S/C30H63NO4/c1-7-13-16-26(10-4)19-31(20-29(32)24-34-22-27(11-5)17-14-8-2)21-30(33)25-35-23-28(12-6)18-15-9-3/h26-30,32-33H,7-25H2,1-6H3 |
InChI Key |
RFQOURBDEOARHM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CN(CC(COCC(CC)CCCC)O)CC(COCC(CC)CCCC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(2-Ethylhexyl)azanediyl]bis{3-[(2-ethylhexyl)oxy]propan-2-ol} involves multiple steps, typically starting with the reaction of 2-ethylhexylamine with epichlorohydrin. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
1,1’-[(2-Ethylhexyl)azanediyl]bis{3-[(2-ethylhexyl)oxy]propan-2-ol} undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding alcohols or ketones, while reduction may produce amines or alcohols .
Scientific Research Applications
1,1’-[(2-Ethylhexyl)azanediyl]bis{3-[(2-ethylhexyl)oxy]propan-2-ol} is utilized in various scientific research fields:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’-[(2-Ethylhexyl)azanediyl]bis{3-[(2-ethylhexyl)oxy]propan-2-ol} involves its interaction with specific molecular targets and pathways. It may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways depend on the specific application and context .
Comparison with Similar Compounds
Table 1: Key Structural Features and Functional Groups
| Compound Name | Functional Groups | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|
| Target Compound | Azanediyl, diol, ether | ~478.6 (estimated) | Central NH bridge with dual 2-ethylhexyl-diol chains |
| Ethylhexylglycerin (CAS 70445-33-9) | Diol, ether | 204.31 | Glycerol backbone with a single 2-ethylhexyl ether |
| Bis(2-ethylhexyl) Phthalate (DEHP) | Ester | 390.56 | Aromatic diester without hydroxyl/amine groups |
| Bis(2-ethylhexyl) Ether (CAS 10143-60-9) | Ether | 242.44 | Simple ether linkage without hydroxyl/amine |
| USP Iscotrizinol Related Compound G (PF 43(1)) | Triazine, ester, azanediyl | 885.10 | Triazine core with ester and azanediyl groups |
Key Observations :
- The target compound’s azanediyl bridge distinguishes it from simple ethers (e.g., Bis(2-ethylhexyl) Ether) or esters (e.g., DEHP).
- Unlike Ethylhexylglycerin, which has a glycerol backbone, the target compound’s dual propan-2-ol groups provide additional hydroxyl sites for reactivity or solubility modulation .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Compound Name | Boiling Point (°C) | Solubility | LogP (Estimated) |
|---|---|---|---|
| Target Compound | >300 (predicted) | Low water solubility; soluble in organic solvents | ~6.5 |
| Ethylhexylglycerin | 325 | Miscible with oils and alcohols | 3.2 |
| DEHP | 385 | Insoluble in water; soluble in hydrocarbons | 7.6 |
| Bis(2-ethylhexyl) Ether | ~300 (estimated) | Insoluble in water | 8.1 |
Key Observations :
- The target compound’s higher polarity (due to hydroxyl and amine groups) likely reduces its hydrophobicity compared to DEHP or Bis(2-ethylhexyl) Ether .
- Ethylhexylglycerin’s lower molecular weight and single hydroxyl group enhance its miscibility in cosmetic formulations compared to the target compound .
Key Observations :
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